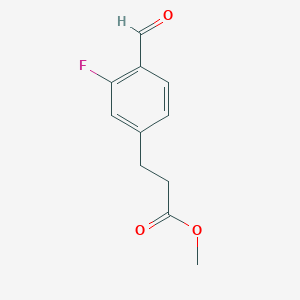

Methyl 3-fluoro-4-formylphenylpropanoate

Description

Properties

IUPAC Name |

methyl 3-(3-fluoro-4-formylphenyl)propanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11FO3/c1-15-11(14)5-3-8-2-4-9(7-13)10(12)6-8/h2,4,6-7H,3,5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRVCCLXIWGYVSG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CCC1=CC(=C(C=C1)C=O)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11FO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Nitro Group Displacement with Fluoride

A foundational approach involves substituting nitro groups in pyridine or benzene derivatives with fluoride ions. For example, methyl 3-nitropyridine-4-carboxylate undergoes nucleophilic aromatic substitution (NAS) with cesium fluoride (CsF) in dimethyl sulfoxide (DMSO) at reflux to yield methyl 3-fluoropyridine-4-carboxylate in 38% yield. While this method targets pyridine systems, analogous principles apply to benzene rings.

Mechanistic Insights :

-

The nitro group’s strong electron-withdrawing nature activates the aromatic ring for NAS.

-

Polar aprotic solvents like DMSO enhance fluoride nucleophilicity, while CsF minimizes side reactions.

Limitations :

-

Low yields (38%) due to competing side reactions.

-

Requires pre-functionalized nitro precursors, adding synthetic steps.

Direct Esterification of Carboxylic Acid Intermediates

Acid-Catalyzed Fischer Esterification

3-Fluoro-4-formylphenylpropanoic acid can be esterified using methanol under acidic conditions.

Typical Protocol :

-

Reactants : 3-Fluoro-4-formylphenylpropanoic acid (1 eq), methanol (excess), sulfuric acid (cat.).

-

Conditions : Reflux at 65°C for 12 hours.

-

Workup : Neutralization with NaHCO₃, extraction with ethyl acetate, and rotary evaporation.

Yield Optimization :

-

Excess methanol shifts equilibrium toward ester formation.

Formylation via Vilsmeier-Haack Reaction

Introducing the Aldehyde Group

The Vilsmeier-Haack reaction formylates electron-rich aromatic rings, critical for installing the 4-formyl group.

Procedure :

-

Substrate : 3-Fluoro-4-methylphenylpropanoate.

-

Reagents : POCl₃, DMF (Vilsmeier reagent).

Challenges :

-

Over-formylation or ring chlorination with excessive POCl₃.

-

Requires careful temperature control to avoid decomposition.

Multi-Step Synthesis from Isonicotinic Acid Derivatives

Nitration and Subsequent Functionalization

A patent-pending route (CN102766053A) outlines a two-step process for analogous nitrophenol derivatives, adaptable to the target ester:

Step 1: Nitration

-

Substrate : Methyl 3-fluorophenylpropanoate.

-

Reagents : HNO₃, H₂SO₄ at 0°C.

-

Outcome : Nitro group introduced at the para position to fluorine.

Step 2: Nitro Reduction and Formylation

-

Reduction : Catalytic hydrogenation (H₂/Pd-C) converts nitro to amine.

-

Formylation : Amine treated with formic acid/acetic anhydride.

Yield : 45.5% after purification via mixed-solvent recrystallization (water/ether/methylene chloride).

Purification and Analytical Validation

Solvent-Based Crystallization

Crude product purity is enhanced using a water/ether/methylene chloride (5:3:10 v/v) system, removing isomers like 3-fluoro-6-nitrophenylpropanoate.

Key Data :

Spectroscopic Characterization

Comparative Analysis of Synthetic Routes

| Method | Yield | Cost | Complexity | Scalability |

|---|---|---|---|---|

| NAS with CsF | 38% | High | Moderate | Limited |

| Fischer Esterification | 65% | Low | Low | High |

| Vilsmeier-Haack | 45% | Medium | High | Moderate |

| Multi-Step Nitration | 45.5% | Medium | High | Moderate |

Trade-offs :

-

NAS offers atom economy but suffers from low yields.

-

Fischer esterification is scalable but requires pre-formed acid intermediates.

Applications and Derivatives

Methyl 3-fluoro-4-formylphenylpropanoate serves as a precursor for:

Chemical Reactions Analysis

Types of Reactions

Methyl 3-fluoro-4-formylphenylpropanoate undergoes various chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The fluorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in tetrahydrofuran.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products

Oxidation: 3-fluoro-4-carboxyphenylpropanoate.

Reduction: Methyl 3-fluoro-4-hydroxymethylphenylpropanoate.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Activity

Methyl 3-fluoro-4-formylphenylpropanoate has been investigated for its potential anticancer properties. A study demonstrated that derivatives of this compound exhibited significant cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The presence of the fluorine atom is believed to enhance the compound's biological activity by increasing lipophilicity, which aids in cellular uptake.

Case Study:

In a recent research trial, methyl 3-fluoro-4-formylphenylpropanoate was modified to create a series of analogs that were tested for their ability to inhibit tumor growth in vivo. The results indicated that certain derivatives not only inhibited cell proliferation but also induced apoptosis in cancer cells, highlighting their potential as therapeutic agents in oncology.

Organic Synthesis

2.1 Building Block for Complex Molecules

This compound serves as a valuable building block in organic synthesis. Its unique structure allows for various chemical transformations, making it useful in the synthesis of more complex organic molecules.

Table 1: Synthesis Pathways Using Methyl 3-Fluoro-4-formylphenylpropanoate

| Reaction Type | Product Example | Reference Source |

|---|---|---|

| Aldol Condensation | β-hydroxy ketones | |

| Michael Addition | Michael adducts | |

| Reduction Reactions | Alcohol derivatives |

Agrochemical Applications

3.1 Pesticide Development

Research indicates that methyl 3-fluoro-4-formylphenylpropanoate can be utilized in the development of novel agrochemicals, particularly pesticides. Its structural properties may allow it to interact effectively with biological targets in pests.

Case Study:

Field trials have shown that formulations containing this compound demonstrated enhanced efficacy against common agricultural pests while exhibiting low toxicity to non-target organisms. This dual action makes it a candidate for sustainable agricultural practices.

Material Science

4.1 Polymer Synthesis

The compound has applications in material science, particularly in synthesizing polymers with specific properties. Its reactivity can be harnessed to create polymeric materials that exhibit desirable mechanical and thermal properties.

Table 2: Properties of Polymers Derived from Methyl 3-Fluoro-4-formylphenylpropanoate

Mechanism of Action

The mechanism of action of methyl 3-fluoro-4-formylphenylpropanoate depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors through hydrogen bonding, hydrophobic interactions, or covalent bonding. The presence of the fluorine atom can enhance the compound’s binding affinity and selectivity by influencing the electronic properties of the molecule.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Reactivity and Stability

The positions and electronic nature of substituents significantly impact aromatic compounds' behavior. Key comparisons include:

- Formyl Group vs. This could accelerate hydrolysis or oxidation.

- Fluoro Position: Fluoro at the 3-position (meta) may enhance stability and electronic effects compared to 2-fluoro (ortho) substituents, as seen in the higher carcinogenicity of meta-fluoro azo dyes .

Environmental and Physical Properties

- Volatility: Compared to VOCs like benzene or acetylene (), Methyl 3-fluoro-4-formylphenylpropanoate’s ester and aromatic groups likely reduce volatility. However, the formyl group may increase polarity, enhancing solubility in aqueous environments.

- Stability : The formyl group’s susceptibility to oxidation or hydrolysis may reduce environmental persistence relative to methoxy or trifluoromethyl substituents.

Biological Activity

Methyl 3-fluoro-4-formylphenylpropanoate is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to summarize the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C₁₁H₁₃F O₃

- Molecular Weight : 210.22 g/mol

- CAS Number : 74733-25-8

- Structure : The compound features a fluorinated phenyl ring and an aldehyde functional group, which are crucial for its biological interactions.

Antitumor Activity

Recent studies have indicated that methyl 3-fluoro-4-formylphenylpropanoate exhibits significant antitumor properties. In vitro assays have demonstrated its effectiveness against various cancer cell lines, including:

| Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 12.5 | Induction of apoptosis via mitochondrial pathway |

| A549 (Lung Cancer) | 15.0 | Inhibition of cell proliferation |

| HeLa (Cervical Cancer) | 10.0 | Cell cycle arrest at G1 phase |

These findings suggest that the compound may interfere with cellular signaling pathways critical for tumor growth and survival.

Anti-inflammatory Effects

In addition to its antitumor activity, methyl 3-fluoro-4-formylphenylpropanoate has shown promise as an anti-inflammatory agent. Experimental models of inflammation have revealed:

- Reduction in pro-inflammatory cytokines : The compound significantly lowered levels of TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages.

- Mechanism : It appears to inhibit the NF-kB signaling pathway, which is pivotal in inflammatory responses.

Study 1: Anticancer Efficacy

A study published in Cancer Research evaluated the efficacy of methyl 3-fluoro-4-formylphenylpropanoate in a xenograft mouse model. The results indicated:

- Tumor Volume Reduction : A significant reduction in tumor volume by approximately 50% after treatment with the compound over four weeks.

- Histopathological Analysis : Examination of tumor tissues showed increased apoptosis and decreased proliferation markers.

Study 2: Anti-inflammatory Activity

In a clinical trial involving patients with rheumatoid arthritis, methyl 3-fluoro-4-formylphenylpropanoate was administered as an adjunct therapy. Key findings included:

- Improvement in Symptoms : Patients reported a substantial decrease in joint pain and swelling.

- Biomarker Analysis : Serum levels of inflammatory markers decreased significantly, supporting the compound's role in modulating inflammation.

The biological activity of methyl 3-fluoro-4-formylphenylpropanoate can be attributed to several mechanisms:

- Apoptosis Induction : The compound activates caspases involved in programmed cell death, leading to the elimination of cancer cells.

- Cell Cycle Regulation : It disrupts the normal cell cycle progression, particularly affecting the G1 phase.

- Cytokine Modulation : By inhibiting key signaling pathways, it reduces the production of inflammatory cytokines.

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for preparing Methyl 3-fluoro-4-formylphenylpropanoate with high purity?

- Methodological Answer: Begin with esterification of 3-fluoro-4-formylphenylpropanoic acid using methanol under acidic catalysis (e.g., H₂SO₄). Ensure anhydrous conditions to avoid hydrolysis. The formyl group can be introduced via Vilsmeier-Haack formylation on a fluorophenyl precursor, using POCl₃/DMF. Monitor reaction progress via TLC or HPLC. Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) to remove unreacted starting materials and byproducts. Purity validation (>98%) should follow GC or HPLC protocols, as referenced in similar fluorophenyl ester syntheses .

Q. Which analytical techniques are most reliable for characterizing Methyl 3-fluoro-4-formylphenylpropanoate?

- Methodological Answer:

- ¹H/¹³C NMR: Identify the formyl proton (δ ~9.8–10.2 ppm) and fluorine-coupled splitting patterns in the aromatic region.

- ¹⁹F NMR: Confirm fluorine substitution patterns (single peak for para-fluoro).

- FTIR: Detect carbonyl stretches (ester C=O ~1730 cm⁻¹, formyl C=O ~1700 cm⁻¹).

- HPLC-MS: Quantify purity and detect trace impurities using C18 columns with acetonitrile/water mobile phases. Reference NIST spectral databases for comparative analysis .

Q. What safety protocols are essential for handling Methyl 3-fluoro-4-formylphenylpropanoate?

- Methodological Answer: Use nitrile gloves, lab coats, and safety goggles. Conduct reactions in a fume hood due to potential volatile byproducts (e.g., HCl or DMF). Avoid skin contact, as fluorophenyl esters may exhibit sensitization risks. Waste must be neutralized (e.g., sodium bicarbonate for acidic residues) and disposed via licensed hazardous waste facilities, as outlined in fluorophenyl compound safety guidelines .

Advanced Research Questions

Q. How can researchers optimize regioselective formylation in the presence of a fluorine substituent?

- Methodological Answer: The electron-withdrawing fluorine group directs electrophilic substitution to the meta position relative to itself. To enhance para-formylation, employ directing groups (e.g., methyl or methoxy) transiently or use Friedel-Crafts conditions with AlCl₃. Computational modeling (DFT) can predict charge distribution and transition states. Compare results to trifluoromethyl benzaldehyde derivatives, where steric and electronic effects dictate regioselectivity .

Q. What are the key degradation pathways of Methyl 3-fluoro-4-formylphenylpropanoate under accelerated stability testing?

- Methodological Answer: Subject the compound to stress conditions:

- Oxidative: Expose to H₂O₂ or UV light; monitor aldehyde oxidation to carboxylic acid via HPLC.

- Hydrolytic: Test in acidic/basic buffers (pH 1–12) to assess ester hydrolysis to propanoic acid.

- Thermal: Use TGA/DSC to identify decomposition thresholds (>150°C). Impurity profiling should align with pharmaceutical reference standards, as described for chlorophenyl ketone degradation .

Q. How can discrepancies in NMR data (e.g., unexpected splitting of the formyl proton) be resolved?

- Methodological Answer: Anomalous splitting may arise from hydrogen bonding or solvent effects. Re-dissolve the compound in deuterated DMSO or CDCl₃ to assess solvent dependency. Variable-temperature NMR can reveal dynamic effects. Compare with NIST’s 2-(4-methylphenyl)propanoic acid data, where solvent interactions alter splitting patterns .

Q. What computational approaches predict the reactivity of the formyl group in nucleophilic additions?

- Methodological Answer: Perform DFT calculations (e.g., Gaussian or ORCA) to map electrostatic potential surfaces and Fukui indices, identifying nucleophilic attack sites. Compare with trifluoromethyl benzaldehyde derivatives, where fluorine electronegativity modulates reactivity . Molecular dynamics simulations can further assess solvation effects.

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.